REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12]([CH3:15])(=[O:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20][NH2:21])[CH3:17]>O1CCOCC1>[CH2:16]([N:18]([CH2:19][CH2:20][NH:21][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[CH2:22][CH3:23])[CH3:17]
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Name
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|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
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Name
|
|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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C(C)N(CCN)CC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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provided with a stirrer and a condenser
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Name
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N-(DIETHYLAMINOETHYL) 2-METHOXY 5-METHYLSULFONYLBENZAMIDE
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Type
|
|
Smiles
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C(C)N(CC)CCNC(C1=C(C=CC(=C1)S(=O)(=O)C)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |